4-(9H-Carbazol-9-yl)benzaldehyde
Overview
Description
4-(9H-Carbazol-9-yl)benzaldehyde, also known as 9-(4-Formylphenyl)-9H-carbazole, is an organic compound with the molecular formula C19H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
Carbazole derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their unique structural features .
Mode of Action
Carbazole derivatives are often involved in π-π stacking interactions due to their planar structure, which can influence their interaction with biological targets .
Biochemical Pathways
Carbazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane suggests it may have good bioavailability.
Result of Action
Carbazole derivatives are often used in the synthesis of fluorescent dyes and photosensitive materials , suggesting they may influence cellular processes related to light absorption and emission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(9H-Carbazol-9-yl)benzaldehyde. The compound should be stored under an inert atmosphere at room temperature . Exposure to air should be avoided .
Biochemical Analysis
Biochemical Properties
4-(9H-Carbazol-9-yl)benzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary, with some studies reporting sustained activity and others noting a gradual decline in efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be preferentially transported to the mitochondria or nucleus, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(9H-Carbazol-9-yl)benzaldehyde can be synthesized through various methods, with one common approach being the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the Suzuki-Miyaura cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction’s efficiency and relatively mild conditions are advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Carbazol-9-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(9H-Carbazol-9-yl)benzoic acid
Reduction: 4-(9H-Carbazol-9-yl)benzyl alcohol
Substitution: 4-(9H-Carbazol-9-yl)-2-nitrobenzaldehyde, 4-(9H-Carbazol-9-yl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(9H-Carbazol-9-yl)benzaldehyde has a wide range of applications in scientific research, particularly in the fields of organic electronics, materials science, and photophysics. Some notable applications include:
Organic Light-Emitting Diodes (OLEDs): Used as a hole-transporting material due to its excellent electronic properties.
Photovoltaics: Employed in the development of organic solar cells as a component of the active layer.
Electroluminescent Devices: Utilized in the fabrication of electroluminescent devices for display technologies.
Field-Effect Transistors (FETs): Applied in the construction of organic field-effect transistors for electronic circuits.
Supercapacitors: Investigated for use in energy storage devices due to its high stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylamino)benzaldehyde
- 3,6-Dibromocarbazole
- 9-Ethyl-3-carbazolecarboxaldehyde
- 4-Iodobenzaldehyde
Uniqueness
4-(9H-Carbazol-9-yl)benzaldehyde stands out due to its unique combination of a carbazole moiety and an aldehyde group. This structure imparts distinct electronic properties, making it particularly effective in applications requiring efficient charge transport and stability. Compared to similar compounds, it offers a balance of high thermal stability, good solubility, and excellent electronic characteristics .
Properties
IUPAC Name |
4-carbazol-9-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHLDCKUUAGNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431637 | |
Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110677-45-7 | |
Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-(9H-Carbazol-9-yl)benzaldehyde influence its optical properties, and what is its potential in material applications?
A1: this compound serves as a crucial building block for constructing D-π-A conjugated polymers [, ]. These polymers are characterized by an electron-donating (D) unit, a π-conjugated bridge, and an electron-accepting (A) unit. this compound typically functions as the electron-donating unit.
Q2: What spectroscopic data is available for characterizing 4-(9H-Carbazol-9-yl)chalcone, a derivative of this compound?
A2: 4-(9H-Carbazol-9-yl)chalcone, synthesized via an aldol reaction between this compound and acetophenone, has been characterized using various spectroscopic techniques [].
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